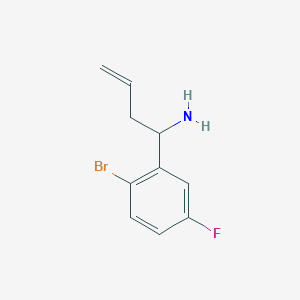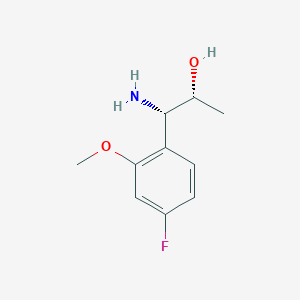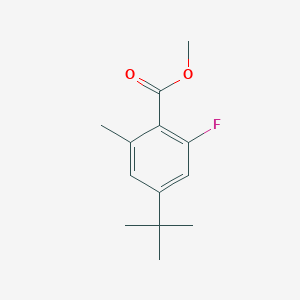
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is an organic compound with a complex structure that includes a methyl ester, a tert-butyl group, a fluorine atom, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the aromatic ring, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(tert-butyl)-2-fluoro-6-methylbenzoic acid.
Reduction: 4-(tert-butyl)-2-fluoro-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-tert-butylbenzoate: Lacks the fluorine and additional methyl group.
2-tert-Butyl-4-methylphenol: Contains a hydroxyl group instead of an ester group.
Methyl tert-butyl ether: A simpler ether compound without the aromatic ring.
Uniqueness
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is unique due to the presence of both a fluorine atom and a tert-butyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H17FO2 |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
methyl 4-tert-butyl-2-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C13H17FO2/c1-8-6-9(13(2,3)4)7-10(14)11(8)12(15)16-5/h6-7H,1-5H3 |
InChI-Schlüssel |
CODAZWJSZMTPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)


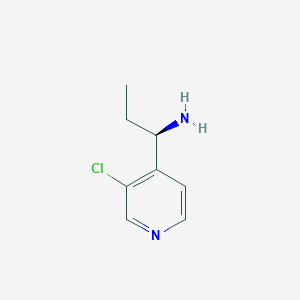

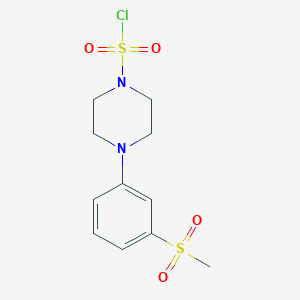


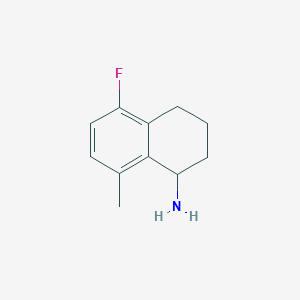
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether](/img/structure/B15237642.png)
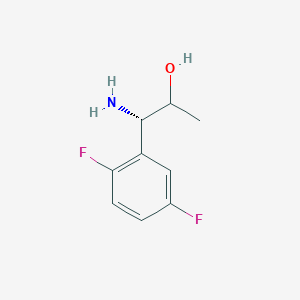
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15237648.png)
